

Cyclohexanecarbohydrazide chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

[Get Quote](#)

An In-depth Technical Guide to **Cyclohexanecarbohydrazide**

This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of **cyclohexanecarbohydrazide**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications of this molecule as a pharmaceutical intermediate and a scaffold for the synthesis of novel bioactive compounds.

Chemical Identity and Structure

Cyclohexanecarbohydrazide is an organic compound featuring a cyclohexane ring linked to a carbohydrazide functional group.^{[1][2]} This structure serves as a valuable building block in organic synthesis.

- IUPAC Name: **cyclohexanecarbohydrazide**^[1]
- Molecular Formula: C₇H₁₄N₂O^[1]
- CAS Number: 38941-47-8^[1]
- Synonyms: Cyclohexanecarboxylic acid hydrazide, Cyclohexylhydrazinecarboxamide^[1]

The two-dimensional chemical structure of **cyclohexanecarbohydrazide** is depicted below.

Caption: 2D Chemical Structure of **Cyclohexanecarbohydrazide**.

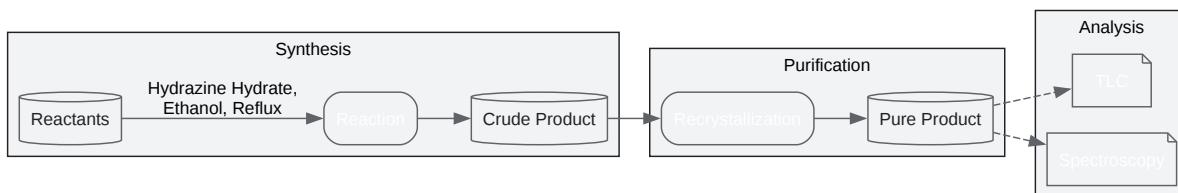
Physicochemical Properties

The key physicochemical properties of **cyclohexanecarbohydrazide** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	142.20 g/mol	[1]
Melting Point	158-159 °C	
Boiling Point	311.2 °C at 760 mmHg	
Density	1.063 g/cm ³	
Flash Point	142 °C	
XLogP3	0.9	[1]
Topological Polar Surface Area	55.1 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]

Spectroscopic Data

While publicly accessible spectra for **cyclohexanecarbohydrazide** are limited, its structural features suggest the following characteristic spectroscopic signatures. Spectral data, including ¹³C NMR and GC-MS, are noted as being available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center.[\[1\]](#)


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. The proton attached to the cyclohexane ring at the point of substitution (CH-C=O) would likely appear as a distinct multiplet. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals for the cyclohexane ring carbons due to symmetry, and one signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations around $3200\text{-}3400\text{ cm}^{-1}$, C-H stretching of the cyclohexane ring just below 3000 cm^{-1} , and a strong C=O (amide I) stretching vibration at approximately $1640\text{-}1680\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 142$, corresponding to the molecular weight of the compound.

Experimental Protocols

General Synthesis of Cyclohexanecarbohydrazide

Cyclohexanecarbohydrazide can be synthesized via the reaction of a cyclohexanecarboxylic acid derivative, such as methyl cyclohexanecarboxylate, with hydrazine hydrate. A representative workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **cyclohexanecarbohydrazide**.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyclohexanecarboxylate in a suitable solvent such as ethanol.

- Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
- Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **cyclohexanecarbohydrazide** as a crystalline solid.
- Characterization: The final product is characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Biological Activity

While specific data on the biological activity of **cyclohexanecarbohydrazide** itself is not extensively documented in publicly available literature, the carbohydrazide moiety is a well-known pharmacophore. Derivatives of **cyclohexanecarbohydrazide** have been synthesized and investigated for their therapeutic potential.

For instance, a series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carbohydrazide were synthesized and showed significant *in vitro* antibacterial activity against both Gram-positive and Gram-negative bacteria.^[3] This suggests that the **cyclohexanecarbohydrazide** scaffold is a promising starting point for the development of new antibacterial agents.^[3] In a broader context, various carbohydrazide analogues and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.^[4]

At present, there is no specific information available regarding the signaling pathways or detailed mechanisms of action for **cyclohexanecarbohydrazide**.

Conclusion

Cyclohexanecarbohydrazide is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its structure provides a useful

platform for the generation of more complex molecules with potential biological activities, particularly in the realm of antibacterial drug discovery. This guide provides core technical information to support further research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarbohydrazide | C7H14N2O | CID 240039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyclohexanecarbohydrazide chemical structure and formula.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361583#cyclohexanecarbohydrazide-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com